Potency Against ERα+ Breast Cancer Cells: 1250-Fold Reduction Compared to Parent Raloxifene
Raloxifene 6-Monomethyl Ether exhibits a >1,000-fold reduction in potency against the ERα-positive MCF-7 breast cancer cell line compared to the parent compound Raloxifene. While Raloxifene inhibits MCF-7 proliferation with an IC50 of 0.2 nM [1], the 6-Monomethyl Ether requires a concentration of 250 nM to achieve the same effect . This dramatic loss of activity is attributed to the replacement of the critical 6-hydroxy group with a methoxy substituent, which disrupts key hydrogen bonds and introduces steric hindrance within the ERα ligand-binding pocket .
| Evidence Dimension | Inhibition of MCF-7 cell proliferation |
|---|---|
| Target Compound Data | IC50 = 250 nM |
| Comparator Or Baseline | Raloxifene (parent): IC50 = 0.2 nM |
| Quantified Difference | 1250-fold reduction in potency |
| Conditions | MCF-7 human breast cancer cell line, 10⁻¹¹ M 17β-estradiol stimulation |
Why This Matters
This data confirms that Raloxifene 6-Monomethyl Ether is functionally inactive as an ERα antagonist at therapeutically relevant concentrations, making it a suitable negative control for ER-mediated transcriptional assays or a non-interfering internal standard in analytical methods.
- [1] Sato M, Glasebrook AL, Bryant HU. Raloxifene: A selective estrogen receptor modulator. J Bone Miner Metab. 1994;12(2):S9-S20. View Source
